3-(4-Oxopiperidin-1-yl)propanenitrile

Description

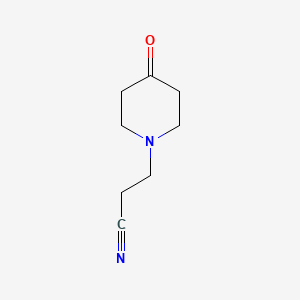

3-(4-Oxopiperidin-1-yl)propanenitrile (CAS: 1225599-16-5) is a nitrile-containing compound with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . Structurally, it consists of a propanenitrile chain linked to a 4-oxopiperidine moiety.

Properties

IUPAC Name |

3-(4-oxopiperidin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h1-3,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALGJCUDZULFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225599-16-5 | |

| Record name | 4-Oxo-1-piperidinepropanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSD46PN7N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

3-(4-Oxopiperidin-1-yl)propanenitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding.

Industry: It is used in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 3-(4-oxopiperidin-1-yl)propanenitrile exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

Key Observations :

- Polarity : The nitrile group in all analogs contributes to polarity, but bulkier substituents (e.g., benzonitrile or pyrimidoindole) increase hydrophobicity.

- Complexity : Piperazine derivatives (e.g., 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile) introduce additional basicity due to the nitrogen-rich piperazine ring .

- Stereochemistry : The (S)-configured pyrimidoindole analog demonstrates the importance of stereochemistry in biological activity .

Critical Analysis :

Mechanistic Insights :

- The pyrimidoindole core and ethynyl group in the active analog likely enhance binding affinity to kinase ATP pockets .

Physicochemical Properties

- Solubility : The nitrile group improves aqueous solubility, but aromatic substituents (e.g., benzonitrile) reduce it .

- logP : Predicted logP values (estimated via structural comparison):

- 3-(4-Oxopiperidin-1-yl)propanenitrile: ~0.5 (moderately polar).

- 3-(4-Oxopiperidin-1-yl)benzonitrile: ~2.0 (more lipophilic due to benzene ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.